molecular formula C7H15NO B1290234 2-Propylmorpholine CAS No. 89855-03-8

2-Propylmorpholine

Cat. No.: B1290234
CAS No.: 89855-03-8
M. Wt: 129.2 g/mol
InChI Key: QGJFIIKVYPIQAZ-UHFFFAOYSA-N
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Description

2-Propylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO. It belongs to the class of morpholines, which are six-membered, nitrogen-containing, saturated rings. This compound is a clear, colorless liquid at standard conditions and is soluble in water, organic solvents, and acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylmorpholine typically involves the reaction of morpholine with propyl halides under basic conditions. One common method is the alkylation of morpholine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

Morpholine+1-BromopropaneThis compound+Potassium Bromide\text{Morpholine} + \text{1-Bromopropane} \rightarrow \text{this compound} + \text{Potassium Bromide} Morpholine+1-Bromopropane→this compound+Potassium Bromide

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where morpholine and propyl halides are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Propylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert it to secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholines depending on the substituent used.

Scientific Research Applications

2-Propylmorpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with receptors and enzymes in biological systems. The exact pathways and targets depend on the specific application and the structure of the compound it is part of.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2-Propylmorpholine, used widely in organic synthesis and industrial applications.

    N-Methylmorpholine: Another derivative of morpholine, used as a solvent and catalyst in organic reactions.

    N-Ethylmorpholine: Similar to this compound but with an ethyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-propylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-7-6-8-4-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJFIIKVYPIQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603550
Record name 2-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-03-8
Record name 2-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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